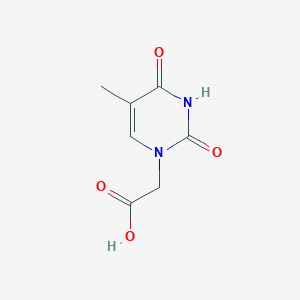

Thymine-1-acetic acid

Vue d'ensemble

Description

Thymine-1-acetic acid is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thymine-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of thymine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced using a microwave-assisted hydrothermal method. This method involves the use of high temperatures and pressures to accelerate the reaction, resulting in higher yields and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Thymine-1-acetic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and iron catalysts.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Catalytic Applications

Iron-Thymine-1-Acetic Acid Complex in Oxidation Reactions

Thymine-1-acetic acid has been studied as a coordinating ligand in iron-based catalytic systems for the oxidation of alcohols and aliphatic compounds. The complex formed between iron(III) and this compound has shown promising results in catalyzing reactions under mild conditions using hydrogen peroxide as the oxidant.

- Key Findings:

- The Iron-Thymine-1-acetic acid complex demonstrated satisfactory activity in the selective oxidation of various alcohols to their corresponding aldehydes and ketones, achieving high yields and selectivity .

- A study reported the conversion of different substrates with yields ranging from 62% to 98% under standard reaction conditions (Table 1) .

| Entry | Substrate | Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Alcohol A | 30 | 97 | 90 |

| 2 | Alcohol B | 60 | 65 | 99 |

| 3 | Alcohol C | 120 | 62 | 83 |

| ... | ... | ... | ... | ... |

This catalytic system is particularly advantageous due to its eco-friendly nature, using non-toxic reagents and generating fewer by-products compared to traditional methods.

Bioconjugation

Functionalization of Biomolecules

This compound is utilized in bioconjugation processes, particularly for modifying surfaces of biomolecules and polymers. Its carboxylic acid group can covalently bond with amine groups on various substrates, making it valuable for creating functionalized materials.

- Case Study: Polyethylenimine Conjugates

Biosensing Applications

Electrochemical DNA Biosensors

The application of this compound extends into electrochemical biosensing, where it is used to enhance the sensitivity and specificity of DNA sensors.

- Mechanism:

- Performance Metrics:

- The incorporation of this compound into sensor designs has led to significant improvements in detection limits and response times compared to conventional sensors.

Mécanisme D'action

The mechanism of action of thymine-1-acetic acid involves its ability to form complexes with metal ions. These complexes can catalyze various chemical reactions, such as oxidation and reduction. The molecular targets include metal ions and nucleophiles, which interact with the this compound to facilitate these reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

- 2,4-Dihydroxypyrimidine-5-carboxylic acid

- 5-Methyluridine

- 5-Formyluracil

Uniqueness

Thymine-1-acetic acid is unique due to its ability to form stable complexes with metal ions, which makes it highly effective in catalyzing oxidation and reduction reactions. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Activité Biologique

Thymine-1-acetic acid (TAA) is a modified nucleobase that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of TAA, drawing on diverse research findings and case studies.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions, including the Dakin-West reaction, which involves the acylation of thymine with acetic acid derivatives. The compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray crystallography, which confirm its structural integrity and functional groups.

Key Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 168.15 g/mol

- Melting Point: 272-278 °C (decomposes)

Antimicrobial Properties

Recent studies have demonstrated that TAA exhibits significant antimicrobial activity. A notable study reported the synthesis of a chitosan-thymine conjugate that incorporated TAA. This conjugate showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger. The antimicrobial effects were attributed to the interaction of the thymine moiety with microbial cell structures, disrupting their integrity .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| A. niger | 12 |

Anticancer Activity

The anticancer potential of TAA has also been explored. In vitro studies indicated that TAA can inhibit the proliferation of human liver cancer cells (HepG2) in a dose-dependent manner without causing toxicity to non-cancerous cells (NIH 3T3). This selectivity suggests that TAA may serve as a promising candidate for targeted cancer therapies .

Case Study: HepG2 Cell Line

- Concentration Tested: 10 µM to 100 µM

- Inhibition Rate: Up to 70% at 100 µM after 48 hours

The mechanisms underlying the biological activities of TAA involve several pathways:

- DNA Interaction: TAA has been shown to interact with DNA, potentially leading to mismatches during replication, which can trigger apoptosis in cancer cells .

- Metal Coordination: Studies on ruthenium complexes with TAA suggest that its carboxylate group may enhance stability and bioactivity through chelation, thus promoting anticancer properties .

- Hydrogen Bonding: The ability of TAA to form hydrogen bonds with nucleic acids may disrupt their normal function, leading to cytotoxic effects on rapidly dividing cells .

Research Findings

A variety of studies have focused on the interactions between TAA and other biological molecules:

- Binding Studies: Preliminary investigations indicated that TAA interacts weakly with double-stranded RNA but does not significantly bind to other nucleic acids or proteins, suggesting specificity in its biological activity .

- Spectroscopic Analysis: Surface-enhanced Raman spectroscopy has provided insights into the structural changes upon binding with metal ions, further elucidating its potential as a bioactive ligand .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Thymine-1-acetic acid, and how do reaction conditions influence product purity?

this compound is synthesized via three primary routes:

- Path A : Alkylation of thymine with methyl bromoacetate, followed by basic ester hydrolysis (e.g., NaOH). This method requires post-reaction purification due to competing alkylation at the N3 position .

- Path B : Direct alkylation with bromoacetic acid under aqueous KOH. Adjusting the pH to 2 post-reaction precipitates the product (77% yield), while filtering at pH 5 removes 1,3-dialkylated byproducts .

- Path C : Alkylation with tert-butyl bromoacetate, followed by TFA-mediated deprotection. This route avoids aqueous conditions but requires chromatographic separation of isomers . Key factors: Reaction pH, temperature (e.g., 40°C for Path B), and scavengers (e.g., TIS in Path C) critically influence purity.

Q. What spectroscopic methods are used to confirm the structure of this compound, and how are data interpreted?

- ¹H-NMR (DMSO-d₆): Peaks at δ ~11.3 ppm (N–H of thymine), δ ~4.0 ppm (–CH₂– from acetic acid), and δ ~1.8 ppm (–CH₃ of thymine) confirm the structure .

- FT-IR : Absorbance at ~1633 cm⁻¹ (C=O stretch of thymine) and ~1258 cm⁻¹ (C–N/N–H vibrations) validate functional groups .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) provide molecular weight confirmation .

Q. How is this compound incorporated into Peptide Nucleic Acid (PNA) synthesis?

this compound serves as a nucleobase building block in PNA oligomerization. It is activated with TSTU (a succinimidyl ester-forming reagent) and coupled to Fmoc-protected backbones (e.g., Fmoc-Aeg-OH) in DMF with DIEA as a base. No deprotection is needed due to the absence of exocyclic amines, simplifying the process .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize byproducts like 1,3-dialkylated thymine?

- pH control : In direct alkylation (Path B), maintaining pH >12 during reaction prevents protonation of thymine’s N3, reducing competing alkylation. Post-reaction pH adjustment to 5 precipitates byproducts, while pH 2 isolates the desired product .

- Solvent selection : Using polar aprotic solvents (e.g., DMF) with NaH as a base (Path C) improves regioselectivity but requires chromatography for purification .

Q. What strategies resolve contradictions in reported yields or byproduct profiles across synthetic routes?

- Mechanistic analysis : Alkylation at N1 vs. N3 depends on reaction conditions. Path B’s aqueous KOH favors N1 selectivity, while Path C’s tert-butyl ester route risks N3 alkylation under strong bases .

- Data validation : Cross-reference NMR and LC-MS to quantify byproducts. For example, ¹³C-APT NMR distinguishes 1,3-dialkylated impurities via shifted carbonyl peaks .

Q. How does this compound enhance supramolecular polymer design, and what analytical methods characterize its interactions?

- Hydrogen bonding : this compound’s –COOH and thymine groups enable complementary pairing (e.g., with diaminotriazine) in PEO-based polymers. Small-angle neutron scattering (SANS) reveals linear chain assembly, while rheology shows Newtonian fluid behavior, contrasting network-forming Upy-terminated systems .

- FT-IR/TGA : Monitor hydrogen-bond stability under thermal stress .

Q. What role does this compound play in mercury(II) detection systems, and how is sensor performance validated?

- Functionalization : this compound is conjugated to carbon dots (CDs-PEI) via EDC/NHS coupling, forming Hg²⁺-specific probes via T–Hg²⁺–T coordination. FT-IR confirms amide bond formation (peaks at ~1641 cm⁻¹) .

- Validation : Fluorescence quenching assays in PBS (pH 7.4) with tap/river water spiked with Hg²⁺. Limit of detection (LOD) is calculated via Stern-Volmer plots .

Q. Methodological Considerations

Propriétés

IUPAC Name |

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDMCKHDYUDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357488 | |

| Record name | Thymine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20924-05-4 | |

| Record name | Thymine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.